molecular formula C10H17N3S B2412009 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 801171-91-5

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B2412009
CAS No.: 801171-91-5
M. Wt: 211.33
InChI Key: UCNDAQMYLWRQCM-UHFFFAOYSA-N
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Description

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and solubility compared to similar compounds .

Biological Activity

Overview

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring fused to a pyridine ring and is being investigated for its applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

  • IUPAC Name : 5-tert-butyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
  • Molecular Formula : C10H17N3S
  • CAS Number : 801171-91-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can alter the activity of these targets, leading to various biological effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine moieties exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of thiazole derivatives were tested against various bacterial strains. The presence of the thiazole ring was crucial for enhancing antibacterial activity. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL in preliminary assays .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely studied:

  • Case Study : In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines. The IC50 values ranged from 15 to 30 µM depending on the cell line tested .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiazole ring can enhance cytotoxicity. For example, substituents at specific positions on the phenyl ring significantly increased activity against human glioblastoma cells .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other thiazole derivatives:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AMIC = 20 µg/mLIC50 = 25 µM
Compound BStructure BMIC = 30 µg/mLIC50 = 15 µM
5-tert-butyl-4H... Structure C MIC = 10 µg/mL IC50 = 20 µM

Properties

IUPAC Name

5-tert-butyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-10(2,3)13-5-4-7-8(6-13)14-9(11)12-7/h4-6H2,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNDAQMYLWRQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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